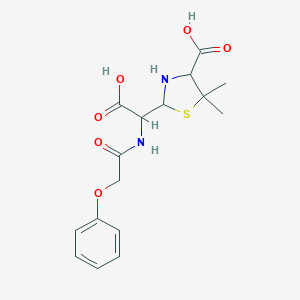

Penicilloic V Acid

Vue d'ensemble

Description

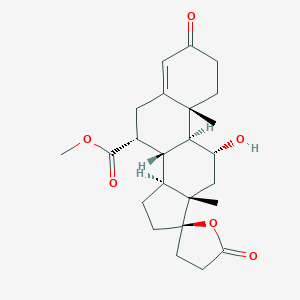

Penicilloic acid is a type of acid obtained from penicillins by the hydrolytic opening of the lactam ring, often through the action of a beta-lactamase . It is known to be the major antigenic determinant of penicillin hypersensitivity . Penicilloic V Acid, also known as Phenoxymethylpenicillin Impurity E, has a molecular formula of C16 H20 N2 O6 S and a molecular weight of 368.40 .

Synthesis Analysis

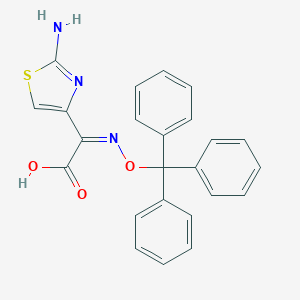

The synthesis of Penicilloic V Acid involves complex processes. The first ever laboratory synthesis of penicillin V was achieved by a research group led by John Sheehan . It was relatively easy to make the penicilloic V acid, but the difficult step in the synthesis was the closure of the β-lactam ring . A novel approach for the synthesis of penicilloic acids has been described, involving the conversion of penicilloic acid derivatives into corresponding penilloic acid derivatives using mild reduced pressure (vacuum) in the presence of inorganic acid .Molecular Structure Analysis

Penicilloic acid has a systematic IUPAC name of (2 R ,4 S )-2- [ ( R )-Carboxy (formamido)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid . Its chemical formula is C9H14N2O5S and it has a molar mass of 262.28 g·mol −1 .Chemical Reactions Analysis

Penicilloic acid is obtained from the penicillins by the hydrolytic opening of the lactam ring, often through the action of a beta-lactamase . The biodegradation ability of penicillin V by a beta-lactamase from Ochrobactrum tritici was identified in an in vitro study . The hydrolysis of a number of substrates such as N‑acyl derivatives of amino compounds is a difficult-to-detect reaction catalyzed by penicillin acylase .Physical And Chemical Properties Analysis

Penicilloic acid is an organic acid that is readily soluble in different organic solvents, such as esters, chloroform, or ether, but insoluble or only sparingly soluble in hydrocarbons . It is stable in its standard state at 25 °C [77 °F], 100 kPa .Applications De Recherche Scientifique

Degradation of Penicillin G and Penicillin V

- Summary of Application: This research investigates the enzymatic degradation of penicillin G and penicillin V in aqueous solution .

- Methods of Application: The degradation products were identified based on the accurate mass and a sub-structure of penicillin. The influence factors on the degradation were investigated, including β-lactamase dosage, temperature, time, and acidity .

- Results: The effect of pH and temperature on enzymatic degradations and degraded products of penicillin is stronger than on chemical acid hydrolysis. Penicilloic acid was the dominant species obtained at pH 7 under 30°C .

Hydrothermal Treatment of Penicillin

- Summary of Application: This study explores the effects of pH and metal ions on the hydrothermal treatment of penicillin .

- Methods of Application: The study researched the effects of pH (4–10) at 80–100 °C and metal ions (Mn 2+, Fe 2+, Cu 2+, and Zn 2+) at several concentrations on the hydrothermal treatment of penicillin .

- Results: The degradation rates (k) at pH = 4, 7, and 10 were 0.1603, 0.0039, and 0.0485 min −1, indicating acidic conditions were more conducive to penicillin degradation .

Synthesis of Penicilloic Acids

- Summary of Application: This research focuses on the synthesis of penilloic acids of a variety of penicillin derivatives .

- Results: The research does not provide specific results or outcomes obtained .

Penicillin: The Medicine with the Greatest Impact on Therapeutic Outcomes

- Summary of Application: This research paper discusses the impact of penicillin on therapeutic outcomes .

- Methods of Application: The paper discusses the discovery of penicillin, the development of supporting technologies in microbiology and chemical engineering leading to its commercial scale production .

- Results: The paper concludes that penicillin had the greatest therapeutic impact event of all times .

Kinetic Analysis of Penicillin Degradation in Acidic Media

- Summary of Application: This research focuses on the degradation of penicillin in acidic media .

- Methods of Application: The effects of temperature, buffer concentration, and ionic strength were examined .

- Results: Penicilloic acids are the major degradation products when penicillin is aged in acidic solutions .

Synthesis of Penicilloic Acids

- Summary of Application: This research focuses on the synthesis of penicilloic acids .

- Results: The research does not provide specific results or outcomes obtained .

Penicillin: The Medicine with the Greatest Impact on Therapeutic Outcomes

- Summary of Application: This research paper discusses the impact of penicillin on therapeutic outcomes .

- Methods of Application: The paper discusses the discovery of penicillin, the development of supporting technologies in microbiology and chemical engineering leading to its commercial scale production .

- Results: The paper concludes that penicillin had the greatest therapeutic impact event of all times .

Kinetic Analysis of Penicillin Degradation in Acidic Media

- Summary of Application: This research focuses on the degradation of penicillin in acidic media .

- Methods of Application: The effects of temperature, buffer concentration, and ionic strength were examined .

- Results: Penicilloic acids are the major degradation products when penicillin is aged in acidic solutions .

Synthesis of Penicilloic Acids

Orientations Futures

Despite having been discovered almost 90 years ago, penicillins and related compounds remain the most widely-used antibiotics in the world, accounting for nearly 60% of all total antibiotic consumption . With the rise in antimicrobial resistance and its threat to human health, there is a need to optimize the use of narrow-spectrum, front-line antimicrobials to prolong their efficacy, reduce collateral impact, and safeguard broader-spectrum agents .

Propriétés

IUPAC Name |

2-[carboxy-[(2-phenoxyacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6S/c1-16(2)12(15(22)23)18-13(25-16)11(14(20)21)17-10(19)8-24-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTUHYOOCYRLJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)COC2=CC=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909263 | |

| Record name | 2-{Carboxy[(1-hydroxy-2-phenoxyethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Penicilloic V Acid | |

CAS RN |

1049-84-9, 1049-83-8 | |

| Record name | 2-Thiazolidineacetic acid, 4-carboxy-5,5-dimethyl-alpha-((phenoxyacetyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001049849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC74505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{Carboxy[(1-hydroxy-2-phenoxyethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

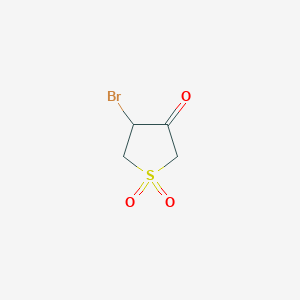

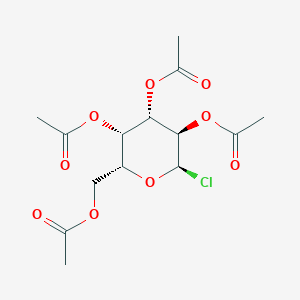

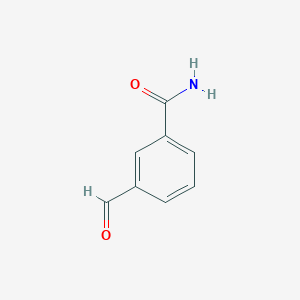

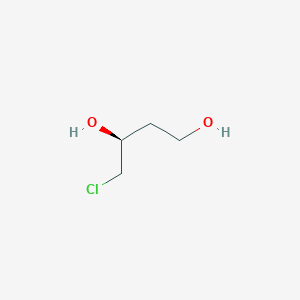

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.